Imiprothrin
Description
Contextualization within Synthetic Pyrethroid Chemistry
Imiprothrin is classified as a synthetic pyrethroid insecticide epa.govwikipedia.orgherts.ac.uk. This class of compounds is chemically synthesized to mimic the insecticidal properties of natural pyrethrins, which are derived from the flowers of Tanacetum cinerariifolium mdpi.comwikipedia.org. Synthetic pyrethroids generally act as neurotoxins in insects by disrupting the normal function of voltage-gated sodium channels in nerve membranes, leading to paralysis and death wikipedia.orgwikipedia.orgontosight.aikangmei.com. This compound is characterized chemically as an ester, incorporating a cyclopropane (B1198618) ring structure common to many pyrethroids, derived from chrysanthemic acid, and a modified alcohol moiety ontosight.ainih.gov. It is typically a mixture of isomers, specifically 20% (1R)-cis- and 80% (1R)-trans-isomers nih.gov.
Historical Trajectory of Research and Development
The research into pyrethroid chemistry dates back to the early 20th century with the study of natural pyrethrins mdpi.comnih.gov. The first synthetic pyrethroid, allethrin, was developed in 1949 mdpi.comnih.gov. Subsequent research aimed to improve upon the natural compounds' limitations, such as their instability in sunlight wikipedia.orgnih.gov. This compound was synthesized by Sumitomo Chemical Co. in the early 1970s and was registered in 1996 herts.ac.ukmdpi.comnih.gov. Its development involved structural modifications to the alcohol portion of prallethrin (B1678036), another synthetic pyrethroid, with the specific goal of enhancing knockdown activity mdpi.comnih.gov.
Current Scientific Significance in Global Pest Management
Here is a table summarizing some key chemical and physical properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₂N₂O₄ | wikipedia.orgnacchemical.com |
| Molar Mass | 318.37 g/mol | wikipedia.orgherts.ac.uk |
| Appearance | Golden yellow liquid | epa.govwikipedia.orgnacchemical.com |
| Odor | Slightly sweet | epa.govwikipedia.org |
| CAS Number | 72963-72-5 | epa.govwikipedia.orgherts.ac.uk |
| PubChem CID | 123622 | wikipedia.orgherts.ac.uknih.gov |
| Isomeric Composition | Mixture of 20% (1R)-cis- and 80% (1R)-trans- isomers | nih.gov |
Detailed research findings highlight this compound's rapid effect on insects. For instance, studies evaluating cockroach control have shown that formulations containing this compound can lead to a rapid reduction in cockroach density in the initial period after application researchgate.net. While the speed of knockdown is a key feature, research also compares its long-term efficacy and investigates potential resistance development in target pest populations europa.euresearchgate.net. Toxicological studies, such as those evaluating subchronic effects in rats, have established No Observed Effect Levels (NOELs) for different exposure routes epa.gov. Mutagenicity tests have generally indicated that this compound does not have mutagenic potential epa.gov. Carcinogenicity studies in rats did not show carcinogenic effects, and findings in mice regarding lung tumors were concluded not to be indicative of a carcinogenic effect of this compound researchgate.net. Environmental fate studies indicate that this compound is not readily biodegradable and is hydrolytically stable under environmental pH conditions europa.eu.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAQYXPZIFIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034669 | |
| Record name | Imiprothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous brown liquids or solids; [EXTOXNET] | |
| Record name | Imiprothrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
110 °C | |
| Record name | IMIPROTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 93.5 mg/l @ 25 °C | |
| Record name | IMIPROTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/ | |
| Record name | IMIPROTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C | |
| Record name | Imiprothrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | IMIPROTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
72963-72-5 | |
| Record name | Imiprothrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiprothrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072963725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiprothrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPROTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Insecticidal Action
Neurophysiological Basis of Action: Voltage-Gated Sodium Channel Modulation
The primary target of imiprothrin, like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) located in the membranes of nerve cells. ageruo.comnih.govresearchgate.netnih.govresearchgate.net These channels are integral transmembrane proteins essential for the generation and propagation of action potentials, the electrical signals that travel along nerves. nih.govnih.gov In a resting state, these channels are closed. Upon nerve stimulation (depolarization), they open, allowing an influx of sodium ions, which leads to the rising phase of the action potential. nih.gov Shortly after opening, the channels inactivate and close to terminate the signal and allow the nerve to repolarize. nih.gov
This compound exerts its neurotoxic effects by binding to these voltage-gated sodium channels and modifying their normal function. ageruo.comnih.gov It preferentially binds to the open state of the channel, effectively preventing it from closing and inactivating in a timely manner. nih.gov This action leads to a prolonged influx of sodium ions and persistent depolarization of the nerve membrane. nih.govresearchgate.net
The sustained depolarization disrupts the normal transmission of nerve impulses. researchgate.net The nerve cell is unable to repolarize, leading to a state of hyperexcitation characterized by repetitive and uncontrolled nerve discharges. ageruo.comresearchgate.net This continuous firing of the nerves results in tremors, uncoordinated movement, paralysis, and ultimately, the death of the insect. wikipedia.orgresearchgate.net
Comparative Analysis of Knockdown Efficacy and Speed of Action
This compound is particularly valued for its exceptionally rapid knockdown effect on insects, especially when compared to other pyrethroids. ageruo.com Knockdown refers to the state of paralysis that precedes death. Research has demonstrated its superior performance, particularly against household pests like cockroaches. nih.gov
While many pyrethroids are effective, this compound is distinguished by the speed at which it incapacitates insects. For instance, in comparative studies, this compound consistently demonstrates a faster knockdown time than other common pyrethroids such as cypermethrin (B145020). ageruo.com However, this rapid action is often associated with shorter residual activity, meaning it is most effective for immediate control rather than long-term prevention. ageruo.com
| Insecticide | Speed of Action | Knockdown Efficacy | Residual Activity | Primary Use Case |
|---|---|---|---|---|
| This compound | Very Fast | High | Short | Rapid control of flying and crawling insects in confined spaces ageruo.com |
| Cypermethrin | Moderate | High | Long | Long-term pest management in various settings ageruo.com |
| Deltamethrin (B41696) | Fast | Very High | Long | Broad-spectrum control, including malaria vectors wikipedia.org |
| Permethrin (B1679614) | Moderate | High | Moderate to Long | Broad-spectrum agricultural and public health use |
This table provides a generalized comparison based on available data. Actual performance can vary based on insect species, formulation, and environmental conditions.
Structure-Activity Relationships Governing Bioactivity
The specific chemical structure of this compound is directly responsible for its potent and rapid insecticidal activity. As a pyrethroid, it consists of an acid moiety and an alcohol moiety joined by an ester bond. This compound is technically a mixture of cis- and trans-isomers, typically in a 20:80 ratio. nih.govherts.ac.uk
This compound is classified as a Type I pyrethroid. regulations.gov This classification is based on its chemical structure, specifically the absence of an alpha-cyano group on the alcohol moiety, which is present in Type II pyrethroids (like cypermethrin and deltamethrin). regulations.gov This structural difference governs the specific neurotoxic symptoms produced. Type I pyrethroids typically induce a syndrome in rats characterized by aggressive sparring, tremors, and prostration (T-syndrome), which is consistent with the hyperexcitability caused by prolonged sodium channel opening. regulations.gov
The key structural components of this compound that contribute to its bioactivity include:
The Chrysanthemic Acid Core: The cyclopropane (B1198618) ring with its dimethyl and isobutenyl substituents is crucial for binding to the voltage-gated sodium channel.
The Imide Alcohol Moiety: The unique [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl portion of the molecule is particularly responsible for its rapid knockdown properties. The propargyl group (a C≡C triple bond) within this moiety is a distinguishing feature that enhances its insecticidal potency and speed.
Environmental Dynamics and Degradation Pathways
Hydrolytic Stability and Transformation Products
Hydrolysis is a significant degradation pathway for imiprothrin, and its rate is highly dependent on pH. Studies indicate that this compound is stable under acidic conditions (pH 5), with no significant degradation observed. epa.govepa.gov However, it undergoes hydrolysis under neutral and alkaline conditions. epa.govepa.govpublications.gc.ca At pH 7, the calculated half-life for hydrolysis is approximately 59 days, while at pH 9, the hydrolysis is rapid, with a half-life of less than one day, specifically around 17.9 hours. epa.govepa.govpublications.gc.ca This base-catalyzed hydrolysis is a primary route of transformation in alkaline waters. publications.gc.ca
The major transformation product identified from hydrolysis at both pH 7 and 9 is N-carbamoyl-N-propargylglycine (CPG). epa.govepa.govpublications.gc.ca CPG can account for a significant percentage of the total recovered radioactivity, reaching over 87% at pH 9 after approximately 122 hours and around 24% at pH 7 after 30 days. publications.gc.ca A minor transformation product, 1-propargylimidazolidine-2,4-dione (PGH), has also been detected in hydrolysis studies. epa.govpublications.gc.caregulations.gov Both CPG and PGH have shown little sign of further decline in some studies. regulations.gov
| pH Value | Hydrolysis Half-life | Major Transformation Product | Minor Transformation Product |
|---|---|---|---|
| 5 | Stable (no degradation) | Not applicable | Not applicable |
| 7 | ~59 days (58.6 days) epa.govepa.govpublications.gc.ca | N-carbamoyl-N-propargylglycine (CPG) epa.govepa.govpublications.gc.ca | 1-propargylimidazolidine-2,4-dione (PGH) epa.govpublications.gc.caregulations.gov |
| 9 | <1 day (17.9 hours) epa.govepa.govpublications.gc.ca | N-carbamoyl-N-propargylglycine (CPG) epa.govepa.govpublications.gc.ca | 1-propargylimidazolidine-2,4-dione (PGH) epa.govpublications.gc.caregulations.gov |
Aerobic Soil Metabolism and Metabolite Identification
This compound is subject to aerobic metabolism in soil, leading to its degradation. Studies in aerobic U.S. soils have shown that this compound is rapidly degraded. researchgate.netjst.go.jpfao.org The degradation rates differ between the isomers of this compound. The biologically active trans isomer, which constitutes about 80% of technical grade this compound, has estimated half-lives ranging from 1.6 to 2.5 days in aerobic soil. researchgate.netjst.go.jpfao.org The cis isomer exhibits longer half-lives, ranging from 3.3 to 12.5 days. researchgate.netjst.go.jpfao.org These differences in half-lives between isomers are thought to be related to the stereospecificity of hydrolytic enzymes present in soil microorganisms. researchgate.net
The primary metabolic pathway in aerobic soil involves ester cleavage, followed by the elimination of a hydroxylmethyl group from the alcohol moiety, resulting in the formation of PGH (1-propargylimidazolidine-2,4-dione). researchgate.netjst.go.jpfao.org PGH appears to be the main degradate in aerobic soil metabolism. regulations.gov Further biotic degradation of PGH can occur, transforming it into minor degradates, including CPG (N-carbamoyl-N-propargylglycine) and CPG-Me. regulations.gov The opening of the imidazolidinyl ring and subsequent release of the carbamoyl (B1232498) group also leads to the formation of N-propargylglycine (PG). researchgate.netjst.go.jp
Environmental Mobility and Potential for Distribution
The environmental mobility of this compound is a key factor in determining its potential distribution in soil and water. In contrast to many other pyrethroids which are considered immobile, this compound is expected to possess moderate mobility in soils. regulations.gov This is supported by its water solubility (93.5 mg/L) and lower hydrophobicity (log P 2.9) compared to other synthetic pyrethroids. researchgate.net
Soil adsorption coefficients (Koc) for the trans isomer of this compound have been determined, with values ranging from 157 to 306 in different soil types. regulations.gov Studies using the batch equilibrium method found Koc values of 376 and 428 ml/g o.c. in two aerobic U.S. soils for the trans isomer. researchgate.netjst.go.jpfao.org These lower Koc values, relative to other pyrethroids, are likely due to the more hydrophilic character of this compound's alcohol moiety. researchgate.netjst.go.jpfao.org The moderate mobility indicated by these Koc values suggests a potential for leaching into groundwater. publications.gc.caregulations.gov
Volatilization is not expected to be a significant transport process for this compound due to its relatively low vapor pressure and Henry's Law constant. regulations.gov However, its solubility and hydrolysis rates suggest a potential for leaching to groundwater or runoff into surface water if released into the environment. publications.gc.ca
| Soil Type | Koc (ml/g o.c.) (trans isomer) | Mobility Expectation |
|---|---|---|
| California loam | 157 regulations.gov | Moderate Mobility |
| Mutchler sandy clay loam | 223 regulations.gov | Moderate Mobility |
| Don Uglem clay loam | 222 regulations.gov | Moderate Mobility |
| Roger Myron sandy loam | 306 regulations.gov | Moderate Mobility |
| Aerobic U.S. Soil 1 | 376 researchgate.netjst.go.jpfao.org | Moderate Mobility |
| Aerobic U.S. Soil 2 | 428 researchgate.netjst.go.jpfao.org | Moderate Mobility |
Environmental Persistence in Various Compartments
The persistence of this compound in the environment varies depending on the compartment. Based on available data, this compound is expected to be not persistent in aerobic soils due to relatively fast biodegradation. regulations.gov Aerobic soil metabolism studies show half-lives of a few days for both cis and trans isomers. researchgate.netjst.go.jpfao.org
In aquatic systems, this compound is expected to be more stable, particularly at low pH values where hydrolysis is slow. publications.gc.caregulations.gov Hydrolysis becomes a significant degradation route at neutral and alkaline pH. epa.govepa.govpublications.gc.ca In water/sediment systems, the cis-imiprothrin isomer has shown transfer to the sediment compartment. europa.eu Based on total system degradation values, cis-imiprothrin may not meet the persistence criteria in either freshwater or sediment in some assessments. europa.eu
Due to its typical indoor use pattern, environmental persistence in soil and water has not always been considered a primary concern, and limited environmental fate data were initially required. epa.govepa.gov However, for potential outdoor uses, additional supporting environmental fate data would be necessary. epa.govepa.gov
Factors that generally influence environmental persistence include the amount of product used, water pH, solubility, adsorption to soil particles and organic matter, rainfall, soil and water chemistry, presence of microorganisms, soil temperature, and moisture. wisc.edu
Modeling of Environmental Fate and Exposure Scenarios
Modeling is used to assess the potential environmental fate and exposure scenarios of pesticides like this compound. Based on metabolic half-lives and Koc values, screening simulation models have been used to estimate potential groundwater concentrations. researchgate.netjst.go.jpfao.org For example, using the SCI-GROW (Screening Concentration in Ground Water) model, a conservative groundwater concentration of 0.039 µg/L has been calculated based on the properties of the trans isomer in aerobic soil. researchgate.netjst.go.jpfao.org This relatively low concentration suggests that this compound is unlikely to significantly contaminate groundwater, primarily due to its rapid degradation in soil. researchgate.netjst.go.jpfao.org
Environmental exposure assessments consider available data from studies and relevant guidance documents, such as Emission Scenario Documents (ESD) for specific product types. europa.eu For this compound's registered outdoor uses, while initial assessments for crack, crevice, and building exterior applications did not expect substantial environmental exposure to non-target aquatic or terrestrial organisms, uncertainties regarding the extent of use in residential settings were noted. regulations.gov
Modeling and assessment for this compound have often been linked to its primary indoor use pattern, which historically limited the environmental fate data requirements. epa.govepa.govpublications.gc.ca However, any expansion to outdoor uses necessitates a more comprehensive evaluation of its environmental fate and potential exposure pathways through further data collection and modeling. epa.govepa.gov
Ecotoxicological Research and Risk Assessment
Effects on Aquatic Organisms: Invertebrates and Vertebrates
Imiprothrin is classified as very highly toxic to aquatic organisms, including both freshwater fish and invertebrates epa.govregulations.govhpc-standards.comeco-hvar.comscbt.com. Studies have determined the acute toxicity of technical this compound to sensitive aquatic species. For freshwater fish, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 0.038 mg/L regulations.govhpc-standards.comsumichem.co.in. Bluegill sunfish (Lepomis macrochirus) show a 96-hour LC50 of 0.070 mg/L sumichem.co.in.
Freshwater invertebrates are also highly sensitive to this compound. The 48-hour EC50 for the water flea (Daphnia magna) is 0.051 mg/L regulations.govhpc-standards.com.
Data on the toxicity of this compound formulations or degradation products to aquatic organisms are limited regulations.gov. While the major metabolites in water/sediment are not expected to be more toxic than the parent compound due to the loss of the pyrethroid toxophore, toxicity data for some metabolites are not available or have uncertainties europa.eu. Chronic toxicity studies on aquatic organisms are also not available for review regulations.govsumichem.co.in.
Table 1: Acute Toxicity of Technical this compound to Aquatic Organisms
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Source |
| Freshwater Fish | Rainbow Trout | LC50 | 0.038 | 96 hours | regulations.govhpc-standards.comsumichem.co.in |
| Freshwater Fish | Bluegill Sunfish | LC50 | 0.070 | 96 hours | sumichem.co.in |
| Freshwater Invertebrate | Daphnia magna | EC50 | 0.051 | 48 hours | regulations.govhpc-standards.com |
Impact on Terrestrial Non-Target Organisms, including Pollinators
Technical this compound is considered practically non-toxic to birds based on subacute dietary toxicity studies epa.govregulations.gov. The LC50 values for both mallards and bobwhite quails are greater than 5620 ppm, the highest dosage tested epa.govepa.gov.
In contrast, this compound is highly toxic to honeybees regulations.gov. Acute toxicity data indicate a significant risk to bees exposed to direct treatment or residues on blooming plants ncsu.eduregulations.gov. Data to assess the chronic toxicity of this compound to bees or its toxicity to larvae are not currently available regulations.gov.
While specific data on the impact of this compound on other terrestrial non-target arthropods like earthworms were not extensively available in the search results, pyrethroids in general can be toxic to terrestrial invertebrates publications.gc.cabeyondpesticides.org. The potential for harm to non-target organisms, including pollinators, is a recognized concern with pesticide use, and studies indicate that pesticides can negatively affect the growth, reproduction, and behavior of a wide range of non-target species beyondpesticides.orgdowntoearth.org.in.
Table 2: Toxicity of Technical this compound to Terrestrial Organisms
| Organism | Species | Endpoint | Value | Source |
| Bird | Mallard Duck | Dietary LC50 | > 5620 ppm | epa.govepa.gov |
| Bird | Bobwhite Quail | Dietary LC50 | > 5620 ppm | epa.govepa.gov |
| Pollinator | Honeybee | Acute Toxicity | Highly toxic | herts.ac.ukregulations.goveco-hvar.com |
Assessment of Potential for Bioaccumulation in Ecological Food Webs
Bioaccumulation is the process by which chemicals are taken up by an organism from contaminated media or food researchgate.net. The potential for a substance to bioaccumulate is often related to its octanol-water partition coefficient (Kow or Pow), which indicates its lipophilicity europa.eu257.cznih.govviu.ca. A higher log Kow value generally suggests a greater potential for bioaccumulation in fatty tissues europa.eunih.govviu.ca.
For this compound, the log Kow is reported as 2.9 at 25°C europa.eu. Some sources indicate a log P of 2.43 herts.ac.uk. A substance is generally considered to have the potential for bioaccumulation when the log Kow exceeds 4.5 europa.eu. Based on its log Kow value, the potential for bioaccumulation of this compound in aquatic organisms, such as fish, is expected to be low regulations.gov. The bioconcentration factor (BCF) in whole fish has been reported as 144 L/kg (lipid-normalized total residue) and 5.80 L/kg (lipid-normalized this compound) europa.eu.
Due to its primary indoor use pattern, environmental persistence, mobility in soil and water, and bioaccumulation were initially not considered significant concerns epa.govepa.gov. However, the potential for bioaccumulation in ecological food webs, particularly in terrestrial systems, is an area where further knowledge would improve predictions of pesticide impacts researchgate.net. While bioaccumulation in fish has been documented for some pyrethroids, uncertainties remain for others equiterre.orgresearchgate.net.
Methodologies for Ecological Risk Characterization
Ecological risk characterization involves assessing the potential for adverse ecological effects from exposure to a substance beyondpesticides.orgaapco.org. For pesticides like this compound, this typically involves comparing exposure estimates with toxicity data for relevant non-target organisms aapco.org.
Initial ecological risk assessments for this compound, particularly for its proposed outdoor uses, indicated that substantial environmental exposure to non-target aquatic or terrestrial organisms was not expected due to the intended crack, crevice, and building exterior application methods regulations.gov. However, the potential for runoff from outdoor uses and spray drift are factors that can lead to environmental exposure epa.govepa.gov.
Regulatory risk assessments often utilize toxicity data from studies on a limited number of representative species, such as fish, daphnia, algae, honeybees, and earthworms downtoearth.org.in. Risk quotients (RQs) are calculated by comparing exposure concentrations to toxicity endpoints regulations.gov. If RQs exceed certain levels of concern, risk mitigation measures may be required epa.gov.
For this compound, risk quotients were not always calculated in some assessments because the aerosol and directed spray formulations were not anticipated to result in significant environmental exposure regulations.gov. However, the potential for limited exposure to adult bees exists if flowering ornamentals are sprayed regulations.gov.
Methodologies for ecological risk characterization also consider the environmental fate of the substance, including its degradation and mobility regulations.gov. This compound degrades by hydrolysis, with the rate being pH-sensitive epa.govregulations.goveuropa.eu. It is relatively stable at pH 7 but degrades readily under alkaline conditions regulations.goveuropa.eu. Aerobic soil degradation is relatively rapid regulations.gov. This compound is expected to have moderate mobility in soils, suggesting a potential for leaching regulations.gov.
Addressing uncertainties and data gaps, such as the lack of chronic toxicity data for aquatic organisms and comprehensive data on the impact on a wider range of terrestrial non-target organisms and the potential for bioaccumulation in terrestrial food webs, are important aspects of refining ecological risk assessments for this compound regulations.goveuropa.euregulations.govresearchgate.net. Methodologies are evolving to better assess the impacts of pesticides on biodiversity and ecosystem integrity, moving beyond single-species assessments to consider broader ecological effects and long-term, low-level exposures beyondpesticides.orgdowntoearth.org.in.
Insecticide Resistance: Mechanisms and Management Strategies
Overview of Pyrethroid Resistance Development in Insect Populations
The extensive and often intensive application of pyrethroid insecticides has exerted strong selection pressure on insect populations, leading to the widespread evolution of resistance. core.ac.ukpesticidestewardship.org This has been observed in numerous pest species across various orders, including mosquitoes, bedbugs, diamondback moths, and house flies. wikipedia.orgnih.gov The development of resistance can occur rapidly, particularly in populations with high reproductive rates and short generation times. mbimph.com While resistance may initially develop to a single insecticide, cross-resistance to other insecticides with the same mode of action is common. pesticidestewardship.org
Elucidation of Imiprothrin-Specific Resistance Mechanisms
Resistance to pyrethroids, including this compound, primarily involves two major mechanisms: target-site insensitivity and enhanced metabolic detoxification. pjoes.comnih.gov
Target-Site Resistance: Voltage-Gated Sodium Channel Mutations (kdr)
Pyrethroids exert their toxic effects by interacting with voltage-gated sodium channels (VGSCs) in the insect nervous system, disrupting normal nerve function. wikipedia.orgfrontiersin.org Target-site resistance, often referred to as knockdown resistance (kdr), arises from genetic mutations in the gene encoding the VGSC. wikipedia.orgpjoes.com These mutations alter the structure or accessibility of the binding site, reducing the affinity of the insecticide for the channel and thus diminishing its efficacy. pjoes.comfrontiersin.orgirac-online.org
Multiple kdr mutations have been identified in various insect species, and these mutations can confer significant levels of resistance to DDT and pyrethroids, often resulting in cross-resistance between these insecticide classes due to their shared mode of action. wikipedia.orgpesticidestewardship.orgfrontiersin.org Research in house flies, for instance, has shown that kdr is caused by a single amino acid substitution (leucine to phenylalanine) in the VGSC, while an additional mutation can lead to enhanced resistance (super-kdr). acs.org While this compound's specific interactions with mutated sodium channels have been studied, the principle of kdr mutations reducing target-site sensitivity applies to this pyrethroid as well. tamu.edu Studies have reported knockdown resistance in Culex species to this compound, d-phenothrin, and d-transallethrin, suggesting the involvement of kdr mutations in reduced susceptibility. ajol.info
Metabolic Resistance: Detoxification Enzyme Systems (e.g., Oxidases)
Metabolic resistance is a crucial mechanism where insects detoxify or break down insecticides into less toxic or non-toxic compounds before they can reach and interact with their target site. pjoes.comfrontiersin.org This is primarily mediated by the increased activity or overexpression of specific enzyme families, including cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). nih.govfrontiersin.orgmdpi.comresearchgate.netscielo.org.mx
P450s are a diverse group of enzymes involved in the oxidative metabolism of xenobiotics, including insecticides. frontiersin.orgmdpi.com Overexpression of certain P450 genes has been frequently linked to pyrethroid resistance in various insect species, such as Anopheles gambiae and Musca domestica. nih.govnih.gov Esterases can hydrolyze ester bonds present in many insecticides, including pyrethroids. pjoes.com Elevated esterase activity has also been implicated in pyrethroid resistance. pjoes.comnih.gov GSTs are involved in conjugating glutathione to insecticides, facilitating their excretion. plos.orgnih.gov Increased GST activity can contribute to metabolic resistance. plos.orgnih.gov
While general mechanisms of metabolic resistance to pyrethroids are well-established, specific research detailing the precise enzymatic pathways responsible for this compound detoxification in resistant insects is ongoing. However, given that this compound is a pyrethroid ester nih.gov, esterase-mediated hydrolysis and oxidative metabolism by P450s are likely to play significant roles in its detoxification, similar to other pyrethroids. Studies have highlighted the importance of detoxification enzymes in pyrethroid resistance, with some research indicating that oxidases are among the most abundant and over-expressed enzymes in insecticide-treated insects. scielo.org.mxnih.gov
Genetic Basis and Evolution of Resistance
Resistance can arise from de novo mutations or from standing genetic variation within a population. elifesciences.org While resistance is often associated with mutations at one or a few genes of major effect, the genetic basis can be more complex, involving multiple genes (polygenic resistance). nih.govelifesciences.org The genetic basis of resistance observed in laboratory settings may not always fully reflect the complexity seen in field populations, which are typically larger and more genetically diverse. elifesciences.org
The spread of resistance alleles within and between populations can be influenced by factors such as gene flow, migration, and the intensity and spatial scale of insecticide application. core.ac.ukelifesciences.org Studies using molecular techniques have identified specific genetic mutations associated with resistance, such as those in the VGSC gene (for kdr) and genes encoding detoxification enzymes (P450s, esterases, GSTs). core.ac.ukacs.orgnih.gov The co-occurrence of different resistance mechanisms within a single population or even a single insect can further enhance the level of resistance. nih.gov
Research on Resistance Management Strategies and Their Efficacy
Effective insecticide resistance management (IRM) is crucial to preserve the utility of insecticides like this compound and prevent or delay the evolution and spread of resistance. irac-online.org IRM strategies aim to minimize the selection pressure imposed by any single insecticide or class of insecticides. irac-online.org
Key strategies for IRM include:
Rotation or Alternation of Insecticides: Using insecticides from different Mode of Action (MoA) groups in sequence. irac-online.orgnih.gov This reduces the continuous selection pressure from a single MoA, making it less likely for resistance alleles to accumulate rapidly. irac-online.org
Mixtures of Insecticides: Applying formulations containing two or more insecticides with different MoAs simultaneously. nih.gov This can be effective if resistance to one component is rare or if the mechanisms of resistance to the different components are independent. nih.gov
Integrated Pest Management (IPM): Combining various control methods, including chemical, biological, and cultural approaches, to reduce reliance on chemical insecticides. pjoes.commbimph.com
Resistance Monitoring: Regularly assessing the susceptibility of pest populations to insecticides to detect resistance early and inform management decisions. oup.com
Use of Synergists: Adding compounds that inhibit the activity of detoxification enzymes can overcome metabolic resistance and restore the efficacy of the insecticide. wikipedia.orgacs.orgmdpi.com Piperonyl butoxide (PBO) is a common synergist that inhibits P450 enzymes. wikipedia.orgmdpi.com
Research on the efficacy of these strategies is ongoing and often species-specific. Theoretical studies suggest that mixture strategies can effectively delay resistance evolution, particularly when insecticide efficacy is incomplete or there is gene flow between populations. nih.gov Rotation strategies can also be effective, especially when insecticide efficacy is high. nih.gov IPM approaches are widely recognized as essential for sustainable pest management and resistance mitigation. pjoes.commbimph.com
Advanced Analytical Methodologies for Imiprothrin
Chromatographic Techniques for Separation and Quantification
Chromatography plays a vital role in separating imiprothrin from sample matrices and other co-eluting compounds, as well as resolving its cis and trans isomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed.
Gas Chromatography (GC) Applications in Compound Analysis
GC is a common technique for the analysis of this compound, particularly for determining its content and the ratio of its trans isomer, as well as identifying impurities wikipedia.orgepa.gov. GC methods typically involve dissolving the this compound sample in a solvent, often with an internal standard, and injecting it into a GC system equipped with a suitable column and detector epa.gov.
Specific GC applications for this compound analysis include:
Determination of this compound Content: Methods utilize packed GC columns, such as those with 3% Thermon 3000 on Shimalite, and Flame Ionization Detectors (FID). Operating temperatures around 215°C with nitrogen as a carrier gas have been reported epa.gov.
Determination of Trans-Isomer Ratio: GC with a 5% silicone column and FID can be used to determine the trans-isomer ratio. An oven temperature of 200°C and nitrogen carrier gas at 40-50 ml/min flow rate have been employed epa.gov.
Impurity Profiling: GC methods using various columns like 20% SE-30, 10% PEG 20M, Chromosorb 101, 3% Thermon 3000, and fused silica (B1680970) capillary columns with DB-1 stationary phase are used to determine the content of impurities epa.gov.
Analysis in Indoor Air: GC/MS methods have been developed for the simultaneous determination of multiple pyrethroids, including this compound, in indoor air samples. Samples are collected using adsorbents, extracted, and analyzed by GC/MS nih.gov. Detection limits around 1 ng/m³ have been achieved with good accuracy and precision nih.gov.
High-Performance Liquid Chromatography (HPLC) for Isomer and Purity Profiling
HPLC is particularly useful for analyzing compounds that are less volatile or thermally labile, and for separating isomers. For this compound, HPLC is used to determine the (1R)-isomer ratio and can be applied for purity profiling epa.gov.
Key aspects of HPLC analysis for this compound include:
Determination of (1R)-Isomer Ratio: Normal phase HPLC on chiral columns, such as Sumichiral OA-2000, is used to separate and quantify the (1R)-isomer. A mobile phase consisting of hexane, dichloromethane, and acetonitrile (B52724) (70:29:1) and UV detection at 230 nm have been reported epa.gov.
General this compound Analysis: Reverse phase HPLC methods with C18 columns are also used for this compound analysis. Mobile phases typically consist of mixtures of acetonitrile and water, often with the addition of an acid like phosphoric acid or formic acid (for MS compatibility) sielc.comtandfonline.com. UV detection at 230 nm is common tandfonline.comresearchgate.net.
Simultaneous Determination: Validated HPLC methods have been developed for the simultaneous determination of this compound and other insecticides like deltamethrin (B41696) in formulations tandfonline.comresearchgate.net. These methods demonstrate good linearity, accuracy, and precision tandfonline.com.
Mass Spectrometry (MS) for Identification and Trace Analysis
Mass spectrometry, often coupled with GC or HPLC, provides highly sensitive and selective detection and identification of this compound and its metabolites. It is invaluable for trace analysis in complex matrices.
Applications of MS in this compound analysis include:
GC-MS: GC-MS is used for the identification and quantification of this compound and impurities nih.govthermofisher.com. It provides characteristic fragmentation patterns that aid in confirmation. GC-MS/MS systems, particularly triple quadrupole instruments, are used for the analysis of multiresidue pesticides, including this compound, in challenging matrices like herbal churnas, offering high throughput and sensitivity thermofisher.com.
LC-MS: LC-MS and LC-MS/MS are powerful techniques for analyzing this compound, especially in environmental and biological samples nih.govopenagrar.decoleparmer.de. LC-MS/MS methods, often using positive electrospray ionization, can simultaneously quantify this compound along with other pesticides and veterinary pharmaceuticals mdpi.comnih.gov. The use of tandem MS (MS/MS) provides enhanced selectivity and lower detection limits mdpi.comnih.gov. High-resolution mass spectrometry (HRMS), such as Orbitrap systems coupled with UHPLC, is also employed for the simultaneous determination of various chemicals, including pesticides, in environmental water samples, offering high mass accuracy and sensitivity mdpi.comethz.ch.
Validation Protocols for Environmental and Biological Matrix Analysis
Validated analytical methods are essential to ensure the reliability and accuracy of this compound analysis in environmental and biological matrices. Validation typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) tandfonline.commdpi.com.
Environmental Samples: Methods for analyzing pyrethroids, including this compound, in environmental samples like water and air have been developed and validated nih.govmdpi.comnih.gov. Sample preparation techniques such as solid-phase extraction (SPE) are often employed to concentrate the analytes before chromatographic and MS analysis mdpi.com. Validation studies report parameters like recoveries and relative standard deviations mdpi.com.
Biological Samples: Analytical methods for detecting pyrethroids and their metabolites in biological materials such as urine and blood are available nih.govcdc.gov. GC and HPLC coupled with various detectors, including MS, are used nih.govcdc.gov. Validation of these methods ensures accurate monitoring of exposure nih.gov.
Development of Novel and High-Throughput Detection Approaches
Research continues into developing novel and high-throughput methods for this compound analysis to improve efficiency, sensitivity, and reduce sample preparation time.
High-Throughput GC-MS/MS: Triple quadrupole GC-MS/MS systems with specialized software enable high-throughput screening and confirmation of numerous pesticides, including this compound, in complex matrices with relatively short run times thermofisher.com.
Direct Mass Spectrometry Analysis: Novel approaches like gas-flow-assisted electrostatic field-induced spray ionization mass spectrometry are being explored for the direct analysis of hazardous chemicals in products like aerosols without extensive pretreatment. This approach offers rapid analysis times and promising detection limits researchgate.net.
UHPLC-MS/MS with On-Line SPE: Combining UHPLC-MS/MS with on-line SPE systems allows for the simultaneous determination of multiple compounds in environmental water samples with minimal sample handling and high sensitivity mdpi.com.
These advanced analytical methodologies are critical for the accurate determination and monitoring of this compound in various applications and environmental compartments.
Formulation Science and Application Research
Innovations in Advanced Formulation Technologies
Advanced formulation technologies play a crucial role in maximizing the effectiveness and sustainability of pesticide active ingredients like imiprothrin. These innovations aim to improve the delivery mechanisms, ensuring more targeted application and enhanced contact with the target pests while minimizing exposure to non-target organisms and the environment. z-mixer.com
Formulations containing this compound are available in various forms, including aerosol sprays and manufacturing use products (MUP). epa.gov The development of sophisticated production techniques, such as those used for Emulsifiable Concentrates (EC) and Suspension Concentrates (SC), is significant in advancing sustainable pest management. z-mixer.com These technologies contribute to increased efficacy and prolonged action. z-mixer.com
Development of Controlled-Release Formulations
Controlled-release formulations are designed to release the active ingredient over an extended period, offering potential advantages such as reduced application frequency and more consistent pest control. ijnrph.comajptonline.com While much of the research in controlled release is in the pharmaceutical sector, the principles are applicable to agrochemicals like this compound to optimize their performance and minimize environmental impact. ajptonline.comgoogle.comijpacr.com
Controlled release systems can provide a uniform concentration of the active substance at the absorption site, maintaining levels within the effective range for a longer duration. ajptonline.comijpacr.com Various mechanisms, including matrix systems and reservoir systems, are utilized in the development of such formulations. ijpacr.com Research in this area for agrochemicals includes exploring materials like lignin (B12514952) for controlled release. google.com
Research on Synergistic Interactions with Co-Formulants
This compound is often formulated with other insecticides and co-formulants to enhance its performance. epa.govthegoodscentscompany.comsumitomo-chem.com.sg These co-formulants, also known as adjuvants or synergists, can influence the efficacy and toxicokinetic interactions of the active substances. researchgate.netbund.deequiterre.org
Formulations containing this compound have been studied in combination with other pyrethroids like d-phenothrin, cypermethrin (B145020), and prallethrin (B1678036). epa.govajol.info For example, aerosol formulations combining this compound with transfluthrin (B58387) and permethrin (B1679614) or with cypermethrin and prallethrin have shown high knockdown and mortality effects against certain mosquito species. ajol.info
Research findings indicate that the effectiveness of this compound can vary depending on the co-formulants and their concentrations in the mixture. A study comparing different aerosol formulations showed varying knockdown and mortality rates against Culex species, with formulations containing this compound alongside other pyrethroids demonstrating high efficacy. ajol.info
Here is a table summarizing some example formulations and their components based on search results:
| Formulation Type | This compound Concentration | Other Active Ingredients / Co-formulants | Application Method | Target Pests | Source |
| Aerosol Spray | 0.4% | d-phenothrin, MGK 264 | Crack and crevice, spot | Roaches, Waterbugs, Ants, Silverfish, Crickets, Spiders | epa.gov |
| Aerosol Spray | 0.1% | cypermethrin | Crack and crevice, spot | Roaches, Waterbugs, Ants, Silverfish, Crickets, Spiders | epa.gov |
| Intermediate Product | 16.0% | d-phenothrin, MGK 264 | Not specified | Not specified | epa.gov |
| Spray A | 0.92 g/kg | D-Phenothrin (0.92 g/kg) | Not specified | Mosquitoes (Lethality comparison) | |
| Spray B | 10 g/kg | Tetramethrin (0.4 g/kg), Prallethrin (0.34 g/kg) | Not specified | Mosquitoes (Lethality comparison) | |
| Formulation C3 | 0.1% | transfluthrin 0.25%, permethrin 0.50% | Aerosol | Culex species (Knockdown and Mortality) | ajol.info |
| Formulation D4 | 0.05% | Cypermethrin 0.10%, Prallethrin 0.9% | Aerosol | Culex species (Knockdown and Mortality) | ajol.info |
| Formulation F6 | 0.02% | d-phenothrin 0.03%, d-transallethrin | Aerosol | Culex species (Knockdown resistance reported) | ajol.info |
Optimizing Application Methods for Efficacy and Environmental Safety
Optimizing application methods for this compound is crucial for ensuring effective pest control while minimizing potential environmental exposure. This compound is primarily registered for indoor, non-food uses, applied as crack and crevice or spot treatments. epa.gov These methods are designed to target pests directly in their harborage areas, limiting the spread of the insecticide. epa.govherts.ac.uk
Research into application methods aims to enhance the precision and efficiency of delivery. Advanced formulations, such as EC and SC, are developed to facilitate targeted action and controlled release, improving contact with the pest and reducing non-target exposure. z-mixer.com Techniques like precision agriculture and variable-rate systems are being explored to minimize the environmental footprint of agrochemicals through more targeted application. researchgate.net
While this compound is intended for indoor use, understanding its environmental fate is important if considering broader applications. An hydrolysis study has been conducted on this compound. epa.gov For any potential outdoor uses, additional environmental fate data would be required. epa.gov The low volatility of pyrethroids like this compound means they are primarily associated with dust particles in the air. equiterre.org Although they can be washed off surfaces by rain, their solubility in water is generally low. equiterre.orgmdpi.com
Optimized application methods, coupled with appropriate formulation technologies, contribute to reducing the risk of exposure to non-target organisms and minimizing the potential for environmental contamination. z-mixer.com
Comparative Toxicological Research and Public Health Considerations
Neurotoxicological Profiles in Mammalian Models
Pyrethroid insecticides, including imiprothrin, exert their primary toxic effects by interacting with voltage-gated sodium channels (VGSCs) in the nervous system. This interaction disrupts normal neuronal firing, leading to neurotoxicity wikipedia.orgnih.govresearchgate.net. This compound is classified as a Type I synthetic pyrethroid regulations.gov. In mammalian models, specifically rats, acute exposure to this compound via oral gavage and inhalation has been shown to induce clinical signs of neurotoxicity. These signs are consistent with those observed for Type I pyrethroids and can include repetitive flicking of forelimbs, decreased locomotor activity, salivation, urinary staining, tremors, convulsions, and diarrhea regulations.govpublications.gc.ca.
A study investigating the effects of a pyrethroid formulation containing this compound, cyfluthrin, and prallethrin (B1678036) on intracranial auditory centers in Wistar rats reported histomorphological changes, including slight degeneration of neuronal cells and vacuolated cytoplasm in the inferior colliculus and medial geniculate bodies, as well as abnormal proliferation of cells in the Purkinje layer of the cerebellum, following oral administration for forty days longdom.org.
Genotoxicity and Mutagenicity Assessments
This compound has been evaluated for its potential to cause genetic damage through a range of mutagenicity tests. The weight of evidence from these studies indicates that this compound is not genotoxic regulations.govepa.gov.
In contrast to the in vitro finding, an in vivo mouse bone marrow micronucleus test did not reveal evidence of chromosome damage epa.gov. Additionally, two in vivo/in vitro unscheduled DNA synthesis (UDS) tests conducted with primary rat hepatocytes did not show an increase in DNA synthesis epa.gov. Based on these results, regulatory assessments have concluded that this compound does not express mutagenic activity in vivo and does not meet the classification criteria for mutagenicity europa.eu. Some commercial products containing this compound in mixtures with other pyrethroids have been associated with increased micronuclei in bone marrow in rats researchgate.net.
Developmental and Reproductive Toxicity Studies
Developmental and reproductive toxicity studies have been conducted to assess the potential of this compound to cause adverse effects on development and reproduction in mammalian models.
Developmental toxicity studies in rabbits have indicated that this compound is not a developmental toxicant at dose levels that did not also induce maternal toxicity epa.govscbt.com. In one rabbit study, no treatment-related developmental effects were observed at doses up to 30 mg/kg body weight/day scbt.com. The developmental NOAEL based on two studies was 30 mg/kg/day, with a LOAEL of 100 mg/kg body weight/day scbt.com.
In rat developmental toxicity studies, some developmental effects, specifically skeletal variations such as an increased incidence of the 27th pre-sacral vertebra and frontal bone hypoplasia, were observed at dose levels associated with maternal toxicity publications.gc.cascbt.com. Maternal toxicity in rats included suppressed body weight gain and food consumption, and at higher doses, premature labor, abortion, and mortality scbt.com. While it could not be unequivocally demonstrated that the developmental effects were solely secondary to maternal toxicity, these effects were considered evidence of developmental toxicity europa.eu.
A two-generation reproduction study in rats administering this compound in the diet at concentrations up to 6000 ppm (approximately 288 mg/kg/d) showed no adverse effects on reproduction and fertility europa.eu. Decreased pup body weight and an increased incidence of variations (rib or lumbar) were recorded, alongside indications of parental systemic toxicity publications.gc.ca. The NOAEL for parental toxicity was 200 ppm (11 mg/kg/d), based on increased liver weight and evidence of blood cell changes at higher doses europa.eu.
Based on the available data, regulatory evaluations have considered this compound to be toxic to reproduction (development) and have warranted classification as a reproductive toxicant under CLP (Classification, Labelling and Packaging) regulations, specifically in category 2, taking minimal maternal toxicity into consideration europa.eu. Increased susceptibility was observed in the rat developmental toxicity study (gavage), where an increased incidence of lumbar ribs occurred at a dose lower than those causing signs of neurotoxicity in maternal animals regulations.gov. However, increased susceptibility was not observed in the reproduction study or the rabbit developmental study regulations.gov.
Standard developmental toxicity and reproductive toxicity tests in animals orally exposed to pyrethroids generally have not found consistent evidence for developmental or reproductive toxicity nih.gov. The absence of prenatal sensitivity has been reported in numerous guideline studies for various pyrethroids nih.gov.
Immunotoxicological Responses in Experimental Models
Specific investigations solely focused on the immunotoxicological responses of this compound in experimental models are limited in the provided search results. However, some studies involving formulations containing this compound alongside other pyrethroids have provided relevant observations.
A study investigating the immunotoxic effects of a commonly available aerosolized pyrethroid insecticide containing this compound and deltamethrin (B41696) in rats via noncontinuous inhalation exposure for 2, 10, and 30 days reported a variety of immunotoxic effects in sites distal to the lungs researchgate.nettandfonline.comnih.gov. After 2 days of exposure, significant changes were noted in the levels of splenic CD4+CD8- and CD4+CD8+ cells tandfonline.comnih.gov. Exposure over a 10-day period led to significant decreases in several endpoints, with exceptions including unaffected body and spleen weight, a significant increase in splenic OX12-OX19+ levels, and unaffected CD4+CD8- levels tandfonline.comnih.gov. Rats exposed for 30 days displayed significant decreases in most tests applied, with the exception of increases in both splenic OX12-OX19+ and CD4+CD8- cell levels compared to control values tandfonline.comnih.gov. Immunological tests in this study included assessments of immunopathology (body and splenic weights), humoral-mediated immunity (plaque-forming activity of spleen cells), cell-mediated immunity (splenic lymphocyte responsiveness and immune cell profile analyses), and nonspecific immunity (phagocytic activity of peritoneal macrophages) nih.gov.
Another study involving rats exposed to a commercial aerosol containing cypermethrin (B145020), this compound, and prallethrin reported increased relative liver weight and liver enzymes researchgate.net.
Routine toxicity studies with this compound have reportedly not shown effects on immune-related parameters europa.eu. However, this compound is considered to possess sensitization potential based on a guinea pig maximization test, although results were inconsistent across studies epa.goveuropa.eu.
Methodological Advancements in Human Health Risk Assessment
Human health risk assessment methodologies generally follow a standardized process involving hazard identification, dose-response assessment, exposure assessment, and risk characterization up.pt. For this compound, the risk assessment process for its non-food use has involved evaluating available toxicity data from experimental animal studies across different exposure routes (oral, inhalation, dermal) regulations.goveuropa.euregulations.gov.
For systemic effects, risk characterization is typically conducted by comparing estimated exposure levels with acceptable exposure limits (AELs), which are derived from NOAELs or LOAELs from toxicity studies divided by assessment factors europa.euup.pt. For this compound, the relevant information for systemic risk characterization has largely come from oral studies, although limited data from inhalation and dermal studies were also considered europa.eu. The toxicokinetic information and toxicity profile across routes suggest significant first-pass metabolism europa.eu. While there appeared to be increased sensitivity via inhalation in one study, the evidence was not conclusive when dose spacing was considered europa.eu. The use of oral studies for deriving systemic AELs for inhalation and dermal exposure has been considered appropriate europa.eu.
Physiologically-based pharmacokinetic (PBPK) models are being developed and refined for pyrethroids, including potential application to this compound, to better understand tissue doses based on pharmacokinetic profiles and potentially improve species extrapolation nih.govresearchgate.netregulations.gov. These models aim to predict tissue concentrations under realistic exposure conditions researchgate.net.
For this compound, due to its non-food use pattern, dietary and drinking water assessments are not typically required regulations.gov. Risk assessments have focused on occupational and residential exposures, primarily via inhalation and dermal routes regulations.gov.
Methodological advancements in human health risk assessment for pyrethroids, as a class, include cumulative risk assessments that consider exposure to multiple pyrethroid insecticides nih.gov.
Epidemiological Research on Exposure Outcomes
Epidemiological research specifically focused on the health outcomes of human exposure solely to this compound is limited in the provided search results. However, broader epidemiological studies on pyrethroids as a class, which can include exposure to this compound, have been conducted.
However, some epidemiological studies have suggested potential associations between pyrethroid exposure and certain health outcomes. For instance, a Brazilian multi-institutional study observed significant associations between prenatal exposure to three Type I pyrethroids, including this compound, and an increased risk of childhood acute lymphoblastic leukemia (ALL) in infants (0-11 months) europa.eu. Similarly, prenatal pyrethroid exposure was associated with an increased risk of childhood acute myeloid leukemia (AML) europa.eu.
Evidence from epidemiological studies also associates prenatal and early life exposure to chemicals with adverse birth outcomes, impaired lung development, and neurodevelopmental issues europa.eu. While not specific to this compound, the evidence for neurobehavioral effects related to pyrethroid exposure, as a class, is considered consistent, with epidemiological studies showing links between maternal exposure and the development of attention deficit hyperactivity disorder (ADHD) in children europa.eu.
It is important to note that epidemiological studies on the health effects of chemicals on children are often scarce, and monitoring human exposure and assessing cumulative health effects remain challenges europa.eu.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 123622 |
| (1R)-cis-Imiprothrin | 16722127 |
| (1R)-trans-Imiprothrin | 16722128 |
| Deltamethrin | 46804 |
| Cypermethrin | 8619 |
| Prallethrin | 104770 |
| Cyfluthrin | 441944 |
| Permethrin (B1679614) | 4791 |
| Esbiothrin | 16722134 |
| Tetramethrin | 3003808 |
| d-Phenothrin | 8357 |
| Allethrin | 3003807 |
| Fenpropathrin | 40002 |
| zeta-Cypermethrin | 45372005 |
| Resmethrin | 5071 |
| Cyhalothrin | 440451 |
| alpha-Cypermethrin | 53581 |
| beta-Cyfluthrin | 104952 |
| gamma-Cyhalothrin | 115058 |
| lambda-Cyhalothrin | 115059 |
| Esfenvalerate | 21681 |
| Etofenprox | 32976 |
| Cyphenothrin (B1669663) | 3003809 |
| Flumethrin | 34208 |
| tau-Fluvalinate | 39623 |
| Momfluorothrin | 136279362 |
| Tefluthrin | 54639590 |
| PBO (Piperonyl butoxide) | 6785 |
Interactive Data Table Example (Based on available data, a simple representation):
| Study Type | Species | Route of Exposure | Key Findings |
| Neurotoxicity | Rat | Oral Gavage, Inhalation | Tremors, decreased locomotor activity, convulsions observed. NOAEL not always established. regulations.govpublications.gc.ca |
| Genotoxicity | In vitro (Ames, Gene Mutation, Chromosome Aberration) | - | Generally not mutagenic in vitro, but positive for chromosome aberration with S9. epa.gov |
| Genotoxicity | In vivo (Micronucleus, UDS) | - | No chromosome damage or increased DNA synthesis observed in vivo. epa.gov |
| Carcinogenicity | Rat | Dietary | No carcinogenicity up to 5000 ppm. researchgate.netnih.gov |
| Carcinogenicity | Mouse | Dietary | Apparent increase in lung tumors at high dose (7000 ppm), considered above MTD and not indicative of carcinogenic effect. researchgate.netnih.gov |
| Developmental Toxicity | Rabbit | Oral | Not a developmental toxicant at non-maternally toxic doses. NOAEL 30 mg/kg/day. epa.govscbt.com |
| Developmental Toxicity | Rat | Oral | Developmental effects (skeletal variations) observed at maternally toxic doses. publications.gc.cascbt.com |
| Reproduction Toxicity | Rat | Dietary | No adverse effects on reproduction/fertility up to 6000 ppm. europa.eu |
| Immunotoxicity | Rat | Inhalation | Changes in splenic cell populations observed with a formulation containing this compound. tandfonline.comnih.gov |
Note: This table is a simplified representation based on the text and is intended as an example of an interactive data table structure.
Future Directions and Sustainable Research Initiatives
Addressing Emerging Challenges in Insecticide Resistance
The widespread and repeated use of insecticides, including pyrethroids like imiprothrin, has led to the development of insecticide resistance in various pest populations mdpi.comnih.gov. This resistance poses a significant challenge to effective pest control mdpi.comnih.govajol.info. Research in this area focuses on understanding the molecular mechanisms of resistance, which can involve enhanced metabolism of the insecticide by enzymes, modifications to the target site (sodium channels for pyrethroids), or reduced penetration of the insecticide into the insect irac-online.org. Studies using 'omics' approaches (genomics, transcriptomics, proteomics, and metabolomics) are proving crucial in unraveling these mechanisms in vectors like mosquitoes mdpi.com.
For this compound and other pyrethroids, strategies to address resistance include the development of resistance management plans. A key element of effective resistance management is the use of alternations, rotations, or sequences of insecticides with different modes of action to minimize selection pressure for any single resistance mechanism irac-online.org. While some studies indicate reduced efficacy of formulations containing this compound against certain mosquito species, suggesting potential resistance or reduced effectiveness, others show high knockdown and mortality when this compound is combined with other pyrethroids like transfluthrin (B58387) and permethrin (B1679614) ajol.info. Continued monitoring of pest susceptibility to this compound and other pyrethroids is recommended to inform resistance management strategies ajol.info.
Exploration of Novel Pyrethroid Derivatives and Analogues
Research into pyrethroids has a long history of structural modification to improve efficacy, photostability, and other characteristics jst.go.jpnih.govmontana.edu. This compound itself was developed through the chemical restructuring of the alcohol moiety of prallethrin (B1678036), resulting in enhanced knockdown capabilities, particularly against cockroaches researchgate.netmdpi.comjst.go.jp.
Future directions in this area involve the exploration of novel pyrethroid derivatives and analogues with potentially enhanced properties, such as improved target specificity, increased potency against resistant strains, or reduced environmental impact researchgate.netmontana.edu. While research for entirely new pyrethroids has somewhat slowed due to widespread resistance, investigations at the molecular level into their mode of action could lead to the development of novel compounds with improved specificity researchgate.net. The history of pyrethroid development highlights the ongoing effort to synthesize derivatives by modifying the acid and alcohol moieties of the basic pyrethrin structure montana.edu.
Integration within Integrated Pest Management (IPM) Frameworks
Integrated Pest Management (IPM) is a holistic approach that combines various pest control techniques, including biological, cultural, physical, and chemical methods, with the aim of minimizing pesticide use and reducing risks to human health and the environment cirad.frfao.orgeuropa.eu. IPM emphasizes preventing pest populations from developing and using pesticides only when economically and ecologically justified cirad.freuropa.eu.
Advancing Environmental Sustainability in Pyrethroid Use
Environmental sustainability in pesticide use is a critical research area. While pyrethroids generally have a short half-life in the environment and low toxicity to terrestrial vertebrates compared to older insecticide classes, concerns remain regarding their potential impact on non-target organisms, such as beneficial insects, fish, and amphibians mdpi.commontana.edu.
Research aims to advance environmental sustainability by developing pyrethroid formulations and application methods that minimize off-target exposure mdpi.com. Studies assess the environmental fate of pyrethroids, including their mobility and persistence in different environmental compartments researchgate.net. For this compound, its environmental fate is considered moderately concerning due to slight mobility in drain flow and wind, low solubility in water, and volatility researchgate.net. Future research may explore developing more environmentally benign derivatives or delivery systems that reduce environmental dispersion.
Predictive Toxicology and Exposure Modeling for Risk Refinement
Predictive toxicology and exposure modeling play an important role in assessing and refining the risk associated with pesticide use. In silico methods, such as quantitative structure-activity relationships (QSAR), are used to predict the biological activity and potential toxicity of chemical compounds based on their structure nih.gov. These models can assist in toxicity prediction and environmental impact assessment nih.gov.
For this compound, predictive toxicology and exposure modeling contribute to understanding potential risks to humans and the environment. Studies have evaluated the toxicity profile of this compound using various tests epa.govresearchgate.net. Exposure modeling helps to estimate potential exposure levels based on use patterns and environmental fate data epa.gov. This information is used by regulatory bodies to assess the safety of this compound and set guidelines for its use epa.goveuropa.eu. Future research in this area will likely involve refining these models with more comprehensive data and incorporating a better understanding of the mechanisms of toxicity to improve risk assessments nih.gov.
Q & A
Q. What experimental protocols are recommended for assessing acute toxicity of Imiprothrin in rodent models?
Standard protocols involve acute oral, dermal, and inhalation toxicity tests using OECD guidelines. For oral LD50 determination, administer this compound via gavage at graded doses (e.g., 2400–4500 mg/kg for rats) and observe mortality over 14 days. Dermal LD50 tests apply the compound to shaved skin for 24 hours, while inhalation LC50 studies use aerosolized formulations in exposure chambers. Classify toxicity using EPA categories (III/IV for this compound) based on endpoints like mortality, clinical signs, and histopathology .
Q. How is the no-observed-effect level (NOEL) determined in subchronic toxicity studies for this compound?
Subchronic studies (28–90 days) expose rats to this compound via diet (e.g., 100–3000 ppm) or dermal application (300–1000 mg/kg/day). NOEL is identified as the highest dose without statistically significant adverse effects, such as body weight loss or organ pathology. For example, oral NOEL in rats is 100 ppm, based on suppressed food intake at higher doses .
Q. What methodologies evaluate this compound’s environmental stability in hydrolysis studies?
Hydrolysis studies involve incubating this compound in buffers at varying pH levels (5, 7, 9) and temperatures (e.g., 25°C). Analyze degradation products via HPLC or GC-MS at intervals (e.g., 0, 5, 30 days). Current data show rapid hydrolysis at pH 9, supporting low environmental persistence under alkaline conditions .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo genotoxicity data for this compound be resolved?
In vitro chromosomal aberration assays (e.g., in hamster lung cells with metabolic activation) may show positive results, while in vivo micronucleus tests (e.g., mouse bone marrow) remain negative. To resolve discrepancies, repeat assays with human-relevant cell lines (e.g., HepG2) and incorporate physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences between test systems .
Q. What experimental designs assess this compound’s inhibition of human drug transporters (e.g., OCT1, OATP2B1)?
Use transfected HEK293 cells expressing transporters like OCT1 or OATP2B1. Pre-incubate cells with this compound (e.g., 100 µM) and measure uptake of probe substrates (e.g., metformin for OCT1) via LC-MS/MS. Compare inhibition potency (IC50) to positive controls (e.g., quinidine) and analyze structural-activity relationships using molecular descriptors like logP .
Q. How to design long-term ecological impact studies for this compound despite its low environmental persistence?
Conduct mesocosm experiments simulating indoor environments (e.g., controlled humidity/temperature). Apply this compound aerosols at field-relevant doses (0.1–0.4%) and monitor residue accumulation on surfaces over 6–12 months using GC-ECD. Pair with bioassays on non-target arthropods (e.g., Daphnia magna) to assess secondary exposure risks .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity data?
Use probit analysis for LD50/LC50 calculations and benchmark dose (BMD) modeling for subthreshold effects. Apply Akaike’s Information Criterion (AIC) to select the best-fitting model (e.g., log-logistic vs. Weibull). For developmental toxicity, employ mixed-effects models to differentiate maternal vs. fetal outcomes .
Q. How does this compound’s knockdown efficacy (MD50) compare to other pyrethroids, and what bioassay parameters are critical?
MD50 values (dose causing 50% knockdown in Blattella germanica) are measured using WHO cone assays. This compound’s MD50 (~20 cm) is lower than prallethrin (30 cm) and fenitrothion (90 cm), indicating higher efficacy. Standardize temperature (25°C), humidity (60%), and exposure time (10 min) to minimize variability .
Q. How can Species Sensitivity Distributions (SSDs) be constructed for this compound using ecotoxicological data?
Compile acute/chronic toxicity data from ECOTOX Knowledgebase (e.g., algae, fish, invertebrates). Fit data to log-normal or log-logistic distributions using software like SSD Generator. Derive HC5 (hazard concentration for 5% species) and compare to environmental exposure concentrations for risk assessment .
Q. What mechanistic studies elucidate this compound’s lack of developmental toxicity despite maternal effects?
Perform placental transfer studies in pregnant rabbits using radiolabeled this compound. Quantify fetal tissue concentrations via scintillation counting and correlate with maternal plasma levels. Pair with transcriptomic analysis (RNA-seq) of fetal liver/kidney to identify detoxification pathways (e.g., CYP450 upregulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
